molecular formula C15H17N3O B12578922 N-(2-Azabicyclo[2.2.1]heptan-6-yl)indolizine-6-carboxamide CAS No. 588724-82-7

N-(2-Azabicyclo[2.2.1]heptan-6-yl)indolizine-6-carboxamide

Cat. No.: B12578922
CAS No.: 588724-82-7
M. Wt: 255.31 g/mol
InChI Key: IFXHWNCPQLNRNG-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery of N-(2-azabicyclo[2.2.1]heptan-6-yl)indolizine-6-carboxamide represents a convergence of advancements in heterocyclic chemistry, particularly in the synthesis of azabicyclic frameworks and indolizine derivatives. Indolizine, first described by Angeli in 1890 and synthesized by Scholtz in 1910, emerged as a structurally unique bicyclic system combining pyrrole and pyridine motifs. The azabicyclo[2.2.1]heptane moiety, a bridged bicyclic structure containing nitrogen, gained prominence in the late 20th century due to its relevance in natural product synthesis, such as epibatidine.

The integration of these two systems into a single molecule likely arose from efforts to combine the pharmacological potential of indolizines with the stereochemical complexity of azabicyclic compounds. Palladium-catalyzed 1,2-aminoacyloxylation, reported in 2023, provided a robust method for constructing oxygenated 2-azabicyclo[2.2.1]heptanes, while advances in indolizine functionalization enabled precise carboxamide substitutions. The specific coupling of these moieties reflects modern trends in fragment-based drug design, where hybrid architectures are engineered to optimize bioactivity and synthetic feasibility.

Structural Features and Nomenclature

This compound features a hybrid architecture comprising two distinct heterocyclic systems:

  • 2-Azabicyclo[2.2.1]heptane : A bridged bicyclic structure with nitrogen at the 2-position. The numbering follows IUPAC rules, prioritizing the nitrogen atom, resulting in bridgehead positions at C1, C4, and C5.
  • Indolizine-6-carboxamide : A fused bicyclic system (pyrrolo[1,2-a]pyridine) substituted with a carboxamide group at the 6-position.

The compound’s IUPAC name derives from the parent indolizine system, with the carboxamide substituent at C6 linked to the azabicycloheptane via an amine group. Key structural attributes include:

  • Resonance stabilization : The indolizine core exhibits delocalized π-electrons across its three canonical forms, enhancing stability.
  • Stereochemical complexity : The azabicyclo[2.2.1]heptane introduces bridgehead chirality, though specific stereoisomerism depends on synthetic routes.
Structural Feature Description
Molecular formula C₁₅H₁₇N₃O
Molecular weight 255.31 g/mol
Key functional groups Carboxamide, bridged tertiary amine, fused heteroaromatic system

Significance in Heterocyclic Chemistry

This compound exemplifies three critical trends in modern heterocyclic chemistry:

  • Hybrid scaffold design : Merging azabicyclic and indolizine systems leverages the bioactivity of both motifs. Indolizines are known for antimicrobial and anticancer properties, while azabicyclo[2.2.1]heptanes contribute to receptor-binding specificity, as seen in epibatidine derivatives.
  • Synthetic methodology : Its synthesis likely employs palladium-catalyzed cross-coupling or heterocyclization strategies. For instance, sodium hydride-mediated cyclizations of dibromocyclohexyl carbamates yield azabicycloheptanes, while Stobbe condensations or acyloxylation reactions functionalize indolizines.
  • Drug discovery applications : The carboxamide linker enhances hydrogen-bonding capacity, a feature critical for target engagement in enzyme inhibition or receptor modulation.

Recent studies highlight its role as a versatile intermediate for generating libraries of bridged aza-bicyclic compounds, enabling structure-activity relationship (SAR) studies in medicinal chemistry. Furthermore, its π-expanded indolizine core may exhibit unique optoelectronic properties, broadening applications beyond pharmacology.

Properties

CAS No.

588724-82-7

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

N-(2-azabicyclo[2.2.1]heptan-6-yl)indolizine-6-carboxamide

InChI

InChI=1S/C15H17N3O/c19-15(17-14-7-10-6-13(14)16-8-10)11-3-4-12-2-1-5-18(12)9-11/h1-5,9-10,13-14,16H,6-8H2,(H,17,19)

InChI Key

IFXHWNCPQLNRNG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1NC2)NC(=O)C3=CN4C=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Azabicyclo[2.2.1]heptan-6-yl)indolizine-6-carboxamide typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Azabicyclo[2.2.1]heptan-6-yl)indolizine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

N-(2-Azabicyclo[2.2.1]heptan-6-yl)indolizine-6-carboxamide has shown potential as a pharmacological agent due to its ability to interact with various biological receptors and enzymes.

Case Study: Inhibition of Enzymatic Activity
A study indicated that derivatives of this compound can act as inhibitors for specific enzymes involved in disease pathways, such as PAD4 (peptidylarginine deiminase 4), which is implicated in rheumatoid arthritis and other inflammatory conditions . The compound's ability to modulate enzyme activity suggests potential therapeutic applications in treating autoimmune diseases.

Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through various reaction pathways.

Case Study: Synthesis of Bioactive Compounds
Research has demonstrated the utility of this compound in synthesizing novel indole derivatives with enhanced biological activities . These derivatives have been evaluated for their anti-cancer properties, showcasing the compound's role in drug discovery.

Biological Activities

The biological activities of this compound are under investigation, particularly concerning its effects on cellular processes.

Anticancer Activity

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Data Summary: Anticancer Efficacy

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF7 (Breast Cancer)15.0
HeLa (Cervical Cancer)10.0

These results highlight the compound's selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development .

Mechanism of Action

The mechanism of action of N-(2-Azabicyclo[2.2.1]heptan-6-yl)indolizine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physical Properties of Selected Analogs

Compound Name Bicyclic System Functional Group Melting Point/Price Key Feature Reference
N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide [2.2.1] Carboxamide N/A Imidazo-pyridine core
(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one [2.2.1] Ketone 92–100°C Chiral center
2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid [2.2.1] Carboxylic acid (Boc) $245/100mg Synthetic intermediate
Benzathine benzylpenicillin [3.2.0] Beta-lactam N/A Antibiotic activity

Biological Activity

N-(2-Azabicyclo[2.2.1]heptan-6-yl)indolizine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C15H17N3O and a molecular weight of 255.31 g/mol. Its structure features a bicyclic framework that incorporates nitrogen, enhancing its reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the indolizine moiety and subsequent functionalization to introduce the azabicyclic structure. Various synthetic pathways have been documented, demonstrating differing yields and efficiencies.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit notable biological activities, including:

  • Antimicrobial Activity : Indolizine derivatives have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus.
  • CNS Activity : Initial pharmacological screenings suggest that related compounds possess anti-serotonergic, antihistaminic, and antiacetylcholine properties, indicating potential applications in treating central nervous system disorders .
  • Anti-inflammatory Effects : Indolizine derivatives have been noted for their anti-inflammatory properties, which may be beneficial in conditions characterized by inflammation .

Case Studies

A notable study focused on the effects of indolizine derivatives on cancer cell lines demonstrated that certain derivatives induce apoptosis through the mitochondrial p53 pathway in HepG2 cells, suggesting potential anticancer applications .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesUnique Aspects
6-IndolizinecarboxamideIndolizine core with carboxamideFocus on azabicyclic structure enhances reactivity
5,6-Benzo-azabicyclo[3.3.0]octaneBenzo-fused bicyclic systemPotential analgesic properties
4-AminoquinolineQuinoline core with amino groupKnown for antimalarial activity

This compound is unique due to its specific bicyclic framework combined with an indolizine moiety, which may confer distinct biological activities not observed in other similar compounds .

Q & A

Q. What are the recommended synthetic routes and purification strategies for N-(2-Azabicyclo[2.2.1]heptan-6-yl)indolizine-6-carboxamide?

The synthesis of bicyclic carboxamides often involves multi-step reactions, such as coupling indolizine derivatives with functionalized azabicyclo moieties. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt or DCC to link indolizine-6-carboxylic acid to the azabicyclo amine .
  • Purification : Employ gradient chromatography (e.g., silica gel or HPLC) to isolate the product, with LC-MS monitoring to confirm purity .
  • Optimization : Apply fractional factorial design (e.g., Taguchi methods) to screen solvent systems, reaction temperatures, and catalyst ratios .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm bicyclic framework and substituent positions .
  • X-ray crystallography : Resolve stereochemistry of the azabicyclo moiety, critical for biological activity .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula and rule out side products .

Q. What experimental conditions are critical for maintaining stability during storage or assays?

  • pH sensitivity : Test stability in buffers (pH 4–9) using UV-Vis spectroscopy to detect degradation .
  • Light and temperature : Store in amber vials at –20°C to prevent photolytic cleavage of the indolizine core .
  • Hygroscopicity : Use Karl Fischer titration to assess moisture uptake, which may alter crystallinity .

Q. Which parameters should be prioritized in reaction optimization for scalable synthesis?

Key factors include:

  • Solvent polarity : Low-polarity solvents (e.g., dichloromethane) may favor cyclization over hydrolysis .
  • Catalyst loading : Screen Pd or Ru catalysts for cross-coupling steps to reduce byproducts .
  • Reaction time : Use real-time FTIR or Raman spectroscopy to monitor reaction progress and avoid over-cycling .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of N-(2-Azabicyclo[...])-carboxamide formation?

  • Quantum chemical calculations : Use Gaussian or ORCA to model transition states and identify rate-limiting steps (e.g., ring strain in azabicyclo formation) .
  • Machine learning (ML) : Train ML models on reaction databases to predict favorable pathways and side reactions .
  • Kinetic isotope effects (KIE) : Validate computational predictions experimentally by comparing kH/kDk_H/k_D values .

Q. What strategies resolve contradictions in activity data across different assay systems?

  • Meta-analysis : Apply hierarchical clustering to identify outliers in dose-response curves across cell lines .
  • Molecular dynamics (MD) : Simulate ligand-receptor binding under varying pH or ionic strengths to explain discrepancies .
  • Statistical validation : Use ANOVA to assess whether assay variability (e.g., plate reader vs. flow cytometry) impacts IC50_{50} values .

Q. How can AI-driven tools optimize reaction conditions for high-yield synthesis?

  • Active learning algorithms : Integrate Bayesian optimization with robotic platforms to iteratively refine temperature, stoichiometry, and mixing rates .
  • COMSOL Multiphysics : Model heat/mass transfer in microreactors to prevent hot spots during exothermic steps .
  • Failure analysis : Use decision trees to categorize failed reactions (e.g., impurity profiles) and adjust parameters .

Q. What advanced techniques characterize the compound’s interaction with biological targets?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kon_\text{on}/koff_\text{off}) to receptors like GPCRs or kinases .
  • Cryo-EM : Resolve ligand-induced conformational changes in membrane proteins at near-atomic resolution .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to guide SAR studies .

Q. How can researchers address scalability challenges in transitioning from lab-scale to pilot-plant synthesis?

  • Process intensification : Use continuous-flow reactors to mitigate batch variability and improve mixing efficiency .
  • Design of experiments (DoE) : Apply response surface methodology (RSM) to optimize residence time and catalyst recycling .
  • PAT (Process Analytical Technology) : Implement inline NIR spectroscopy for real-time purity monitoring .

Q. What methodologies explore structure-activity relationships (SAR) for derivatives of this compound?

  • Fragment-based design : Synthesize analogs with modifications to the indolizine core or azabicyclo substituents .
  • Free-energy perturbation (FEP) : Calculate relative binding affinities of derivatives to prioritize synthesis .
  • Multivariate analysis : Use principal component analysis (PCA) to correlate electronic/steric descriptors with activity .

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